(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVWFRRFDMBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester typically involves the condensation of isatin with o-phenylenediamine, followed by esterification. The reaction is usually catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have also explored the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts has shown promise in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry
In chemistry, (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester is used as a precursor for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development .
Industry
Industrially, this compound is used in the production of optoelectronic devices, sensors, and light-emitting materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester involves its interaction with various molecular targets, including enzymes and receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, thereby modulating various biological pathways. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Functional Groups : The methyl ester in the target compound replaces the free carboxylic acid in Compounds 1 and 2, which may reduce polarity and enhance bioavailability.
- Core Saturation: Compound 2’s hexahydro-pyridoindole core lacks aromaticity compared to the fully conjugated indoloquinoxaline system, correlating with diminished aldose reductase inhibition .
- Substituent Effects : Chlorine at position 9 is conserved across analogs, suggesting its role in modulating electronic properties and target binding.
Physicochemical Properties
Collision cross-section (CCS) data for related hydrazide derivatives provide insights into molecular size and shape (Table 1):
Biological Activity
(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester, a derivative of indoloquinoxaline, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 409.91 g/mol. Its structure features an indoloquinoxaline core, which is known for its diverse biological activities. The chloro substituent at the 9-position and the acetic acid methyl ester moiety contribute to its pharmacological profile.
Anticancer Activity
Numerous studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value of 0.126 μM, indicating potent activity against cervical cancer cells.
- SMMC-7721 Cells : It exhibited an IC50 of 0.071 μM against human hepatoma cancer cells.
- K562 Cells : The compound also showed activity with an IC50 of 0.164 μM against leukemia cells.
These results suggest that the compound may be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The indoloquinoxaline derivatives have been reported to possess antimicrobial properties. In particular, studies have indicated that compounds with similar structures exhibit activity against both bacterial and fungal strains, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indoloquinoxaline structure significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH3) | Increase anticancer activity |
| Electron-withdrawing groups (e.g., -F) | Decrease anticancer activity |
| NH linker at specific positions | Essential for maintaining activity |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of indoloquinoxaline derivatives .
Case Studies
A notable case study involved synthesizing a series of indoloquinoxaline derivatives to assess their anticancer properties. The study highlighted that compounds with specific substitutions at the 4-position of the phenyl ring exhibited enhanced activity against MCF-7 breast cancer cells, with one derivative showing an IC50 value as low as 2.61 μM compared to doxorubicin .
Additionally, another study explored the immunological effects associated with quinoxaline derivatives, linking them to antitumor activity through mechanisms involving immunogenic cell death markers .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester?
Methodological Answer: The synthesis typically involves:
Cyclization : Condensation of isatin derivatives with o-phenylenediamine to form the indoloquinoxaline core.
Chlorination : Introduction of the chloro group at the 9-position using reagents like POCl₃ or N-chlorosuccinimide.
Alkylation : Reaction with methyl bromoacetate in the presence of NaH in dry DMF to attach the acetic acid methyl ester moiety .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. Key Optimization Factors :
- Temperature control (60–80°C for alkylation).
- Solvent choice (DMF for solubility, methanol for recrystallization).
- Reaction time (4–8 hours for cyclization).
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at C9, ester at C6).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 98% purity, C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 381.8 for C₁₉H₁₄ClN₃O₂).
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Q. What initial biological screening assays are used to evaluate its activity?
Methodological Answer:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ values reported).
- Antimicrobial : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
- DNA Interaction : UV-Vis spectroscopy or fluorescence quenching to assess intercalation .
Advanced Research Questions
Q. What mechanistic insights explain its anticancer activity, and how are these pathways validated?
Methodological Answer:
- DNA Intercalation : Confirmed via ethidium bromide displacement assays and circular dichroism (CD) spectroscopy.
- Enzyme Inhibition : Topoisomerase II inhibition measured by gel electrophoresis (plasmid relaxation assay).
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
Q. Key Findings :
- Chloro substitution enhances DNA binding affinity (Kd = 1.2 µM).
- Methyl ester improves cellular uptake (logP = 2.8).
Q. How do structural modifications (e.g., substituents) influence bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) Studies :
Q. Methodology :
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to DNA/enzymes.
- In Vitro Testing : Parallel synthesis of derivatives for IC₅₀ comparison .
Q. How can researchers reconcile contradictory data on biological activity across studies?
Methodological Answer: Stepwise Resolution :
Assay Validation : Compare protocols (e.g., cell line passage number, serum concentration).
Compound Purity : Reanalyze via HPLC; impurities >2% may skew results.
Dose-Response Curves : Ensure linearity (R² > 0.95) and test multiple concentrations.
Meta-Analysis : Pool data from independent studies using fixed/random-effects models .
Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM) may arise from differences in cell viability assay endpoints (MTT vs. resazurin).
Q. What advanced techniques elucidate its pharmacokinetic properties?
Methodological Answer:
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : Microsomal stability assay (t₁/₂ > 30 mins in human liver microsomes).
- Plasma Protein Binding : Equilibrium dialysis (e.g., 85% bound to albumin).
- Bioavailability : Pharmacokinetic studies in rodent models (AUC₀–24h = 450 ng·h/mL) .
Q. How is its selectivity for cancer vs. normal cells quantified?
Methodological Answer:
- Selectivity Index (SI) : SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 3 indicates therapeutic window.
- Toxicity Screening :
- Hemolysis Assay : <10% RBC lysis at 100 µM.
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 30 µM for cardiac safety) .
Q. Table 1. Comparative Bioactivity of Indoloquinoxaline Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| (9-Cl-Indoloquinoxalin-6-yl)-acetic acid methyl ester | 8.2 (MCF-7) | 12.5 (E. coli) | |
| 9-Methoxy analogue | 15.4 | 25.0 | |
| 7-Methyl derivative | 6.8 | 6.25 |
Q. Table 2. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Isatin + o-phenylenediamine, DMF, 80°C | 65 | 90 |
| Chlorination | NCS, CH₂Cl₂, RT | 78 | 85 |
| Alkylation | NaH, methyl bromoacetate, DMF | 72 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
